7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine - 477865-21-7

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Catalog Number: EVT-3145494
CAS Number: 477865-21-7
Molecular Formula: C17H20N4O
Molecular Weight: 296.374
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) are an important class of non-naturally occurring small molecules that have aroused the interest of researchers . This scaffold is present in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .

Molecular Structure Analysis

The [1,2,4]triazolopyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied .

Chemical Reactions Analysis

The Dimroth rearrangement represents the isomerization of heterocycles which involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .

Molecular Structure Analysis

B-TPMF contains a [, , ]triazolo[1,5-a]pyrimidine core structure. This core is substituted with a 7-[1-(4-tert-butylphenoxy)ethyl] moiety. The presence of the tert-butyl group and the phenoxy group, along with their specific positions on the molecule, likely contributes to the compound's interactions with the KCa2.1 channel. []

Mechanism of Action

B-TPMF acts as an inhibitor of the human KCa2.1 channel. This channel, a small conductance calcium-activated potassium channel, plays a role in regulating neuronal excitability. While B-TPMF shares structural similarities with activators of KCa2.1 like CM-TPMF, its specific structural features result in channel inhibition. The research suggests that both activators and inhibitors like B-TPMF interact with a common pharmacological site on the KCa2.1 channel, with their specific effects likely arising from subtle differences in binding modes and subsequent effects on channel gating. []

Applications
  • KCa2.1 Channel Research: B-TPMF's high affinity and selectivity for KCa2.1 make it a valuable tool for studying this channel's physiological and pathophysiological roles. Researchers can use B-TPMF to block KCa2.1 activity in cells or tissues and observe the downstream effects, providing insights into the channel's involvement in various cellular processes. []
  • Development of Selective KCa2.1 Modulators: B-TPMF serves as a lead compound for developing new drugs targeting KCa2.1. Understanding its structure-activity relationship can guide medicinal chemists in designing more potent and selective inhibitors with improved pharmacological properties. []
Future Directions
  • Structural Studies: Further research using techniques like X-ray crystallography or cryo-electron microscopy could elucidate the precise binding site and interactions of B-TPMF with KCa2.1 at a molecular level. []
  • In Vivo Studies: Investigating the effects of B-TPMF in animal models of diseases where KCa2.1 dysfunction is implicated, such as epilepsy or hypertension, could provide insights into its therapeutic potential and guide the development of new treatment strategies. []
  • Structure-Activity Relationship Studies: Synthesizing and evaluating analogs of B-TPMF with modifications to its structure can help identify the key structural elements responsible for its KCa2.1 inhibitory activity and selectivity. This information can guide the design of more potent and selective KCa2.1 inhibitors. []

N-{7-[1-(4-Chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine (CM-TPMF)

  • Compound Description: (-)-CM-TPMF is a potent and selective activator of the human KCa2.1 channel with an EC50 value of 24 nM. It is 10 times more potent on KCa2.1 than NS309, a previously known potent but unselective KCa3/KCa2 channel activator. The (+)-enantiomer of CM-TPMF is 40 to 100 times less active. CM-TPMF exhibits subtype selectivity, with 10- to 20-fold discrimination toward other KCa2 channels and the KCa3 channel. []
  • Relevance: CM-TPMF shares a core [, , ]triazolo[1,5-a]pyrimidine structure with 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, differing in the substituent on the phenoxy ring and the presence of an N′-methoxy-formamidine group at the 2-position of the triazolopyrimidine core. Both compounds exhibit high affinity for the KCa2.1 channel, suggesting the importance of the core structure for binding.

N-{7-[1-(4-tert-Butyl-phenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N′-methoxy-formamidine (B-TPMF)

  • Compound Description: (-)-B-TPMF is a selective inhibitor of the human KCa2.1 channel with an IC50 value of 31 nM. Similar to CM-TPMF, its (+)-enantiomer is 40 to 100 times less active, and it shows selectivity for KCa2.1 over other KCa2 channels and the KCa3 channel. []
  • Relevance: B-TPMF is structurally very similar to 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine. Both compounds share the same core structure, including the 7-[1-(4-tert-butylphenoxy)ethyl] substituent. The only difference is the presence of an N′-methoxy-formamidine group at the 2-position of the triazolopyrimidine core in B-TPMF. Despite their structural similarities, B-TPMF acts as an inhibitor of the KCa2.1 channel, while the activity of 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine is not specified in the provided context.

GW542573X (4-(2-methoxyphenylcarbamoyloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester)

  • Compound Description: GW542573X is a known selective activator of the KCa2.1 channel. Research suggests that it interacts with the Ser293 residue in transmembrane segment 5 of the channel, contributing to its selective activation. []
  • Relevance: Although structurally distinct from 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, GW542573X is relevant because it targets the same binding site on the KCa2.1 channel as CM-TPMF and B-TPMF, both of which are structurally related to the target compound. This shared binding site suggests that despite different structures, these compounds might share a common pharmacophore essential for KCa2.1 channel interaction.

NS309 (6,7-dichloro-1H-indole-2,3-dione 3-oxime)

  • Compound Description: NS309 is a known activator of both KCa3 and KCa2 channels, but it lacks subtype selectivity. It is considered a potent tool compound, although less potent on KCa2.1 compared to the more selective activator, (-)-CM-TPMF. []
  • Relevance: Despite its structural dissimilarity to 7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine, NS309 is mentioned in the context of KCa2.1 channel modulation. Its comparison with (-)-CM-TPMF, a structurally related compound to the target compound, highlights the importance of specific structural features in achieving KCa2.1 channel selectivity.

Properties

CAS Number

477865-21-7

Product Name

7-[1-(4-Tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

IUPAC Name

7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C17H20N4O

Molecular Weight

296.374

InChI

InChI=1S/C17H20N4O/c1-12(15-9-10-18-16-19-11-20-21(15)16)22-14-7-5-13(6-8-14)17(2,3)4/h5-12H,1-4H3

InChI Key

UIVGPGSWACZQDC-UHFFFAOYSA-N

SMILES

CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)C(C)(C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.